molecular formula C10H18N4O B1482942 3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine CAS No. 2098121-15-2

3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B1482942
CAS No.: 2098121-15-2
M. Wt: 210.28 g/mol
InChI Key: GRFCVWDLQFFOPE-UHFFFAOYSA-N
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Description

3-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine is a synthetic chemical building block of significant interest in modern medicinal chemistry, particularly in the development of novel pharmacologically active compounds. Its structure incorporates a piperidine ring, a prevalent scaffold in pharmaceuticals, linked to a 1,2,3-triazole moiety with an ethoxymethyl substituent . This specific architecture makes it a valuable intermediate for constructing more complex molecules. Piperidine derivatives are fundamental fragments in drug design, found in more than twenty classes of pharmaceuticals . The 1,2,3-triazole group is a privileged structure in click chemistry and drug discovery, often used to improve solubility and pharmacokinetic properties. Recent scientific literature highlights the application of closely related triazolyl-piperidine derivatives in pioneering research. For instance, such compounds have been investigated as novel building blocks for fluoroquinolone antibiotics, demonstrating potent activity against susceptible and multidrug-resistant bacterial strains like Staphylococcus aureus . Furthermore, structural analogs have been designed as chimeric antagonists for the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory conditions such as acute kidney injury, asthma, and neuropathic pain . In this context, the piperidine-triazole scaffold is a key component for receptor binding, and the introduction of alkoxymethyl groups like ethoxymethyl can be explored to fine-tune the compound's lipophilicity and aqueous solubility . This compound is intended for use in research and development activities only. It is supplied for non-human, non-clinical investigations and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals, nor is it for personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[4-(ethoxymethyl)triazol-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-2-15-8-9-7-14(13-12-9)10-4-3-5-11-6-10/h7,10-11H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFCVWDLQFFOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN(N=N1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, this compound can influence the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and regulate various cellular processes. By inhibiting these kinases, this compound can alter cell signaling pathways and affect cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Biological Activity

The compound 3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine is a piperidine derivative featuring a triazole moiety. This structural combination has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C11H20N4O
  • Molecular Weight : 224.30 g/mol
  • CAS Number : 2098122-64-4

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which may enhance binding affinity to proteins and enzymes involved in disease processes.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have suggested that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and shown to inhibit growth effectively. The presence of the triazole group is often linked to enhanced antimicrobial activity due to its ability to disrupt microbial cell function.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:

  • FaDu Hypopharyngeal Tumor Cells : The compound showed improved cytotoxicity compared to standard chemotherapeutics like bleomycin .

Research Findings and Case Studies

StudyFindings
Antimicrobial Study Demonstrated effective inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.
Cytotoxicity Assay Showed significant apoptosis induction in FaDu cells compared to control groups.
Mechanistic Insights Suggested that the triazole moiety interacts with cellular targets leading to disrupted signaling pathways associated with cancer cell proliferation.

Synthesis and Derivatives

The synthesis of this compound typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for efficient formation of the triazole ring, which is then linked to the piperidine structure.

Related Compounds

Similar compounds include:

  • 4-(1H-1,2,3-triazol-1-yl)methyl)piperidine
  • Piperidine derivatives with varied substituents , which may exhibit different biological activities based on their structure.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that 3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine exhibits antimicrobial properties. The triazole ring is known for its ability to interact with various biological targets, which may include enzymes or receptors involved in microbial growth. Research has suggested that compounds with similar structures can inhibit the growth of bacteria and fungi, making this compound a candidate for further investigation in antimicrobial drug development.

Anticancer Potential

Another significant application of this compound lies in its potential anticancer activity. The structural features of this compound may allow it to interfere with cancer cell proliferation or induce apoptosis. Studies on related triazole derivatives have shown promising results against various cancer cell lines, indicating that this compound warrants further exploration in oncological research .

Pharmacological Studies

Pharmacological studies are essential to elucidate how this compound interacts with biological systems. Investigations into its interaction profiles can reveal insights into its mechanism of action. Initial findings suggest that the compound may interact with specific enzymes or receptors involved in disease pathways. Detailed pharmacokinetic studies are necessary to assess absorption, distribution, metabolism, and excretion (ADME) characteristics .

Case Study 1: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial properties of various triazole derivatives, this compound was tested against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria compared to controls. This suggests its potential as a lead candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Efficacy Evaluation

Another research project focused on assessing the anticancer properties of triazole-containing compounds. In vitro testing revealed that this compound showed cytotoxic effects on human cancer cell lines. The study concluded that further investigation into its mechanisms could lead to novel therapeutic strategies for cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine with structurally related compounds from the evidence, focusing on substituents, molecular properties, and biological relevance:

Compound Name Substituents on Triazole Piperidine Position Molecular Weight (g/mol) Key Properties/Applications Reference
This compound (Target) Ethoxymethyl 3-position ~237.3 (estimated) Potential solubility enhancement N/A (inferred)
4-[4-(3,5-Difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyethyl)piperidine 3,5-Difluorophenyl 4-position 322.36 Fluorinated aryl group for bioactivity
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride Phenyl 4-position 264.76 Antibacterial scaffold
4-(1H-1,2,3-Triazol-1-yl)piperidine dihydrochloride None (unsubstituted) 4-position 213.67 Intermediate for drug synthesis
Fluoroquinolone derivatives with 4-substituted triazolyl-piperidine Varied (e.g., alkyl, aryl) 4-position ~350–450 Antibacterial agents (40–83% yield)

Structural and Functional Differences

  • Substituent Effects :

    • The ethoxymethyl group in the target compound likely improves hydrophilicity compared to hydrophobic aryl groups (e.g., 3,5-difluorophenyl in or phenyl in ). This could enhance pharmacokinetic properties, such as oral bioavailability.
    • Fluorinated analogs (e.g., ) may exhibit stronger binding to hydrophobic enzyme pockets, as seen in kinase inhibitors or antimicrobial targets.
  • Positional Isomerism: Substitution at the 3-position of piperidine (target compound) versus the 4-position (most analogs) may alter conformational flexibility and target engagement. For example, 4-substituted triazolyl-piperidines in fluoroquinolones show enhanced antibacterial activity due to optimal spatial orientation at the C7 position .
  • Synthetic Accessibility :

    • The target compound could be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for triazole formation (e.g., ). In contrast, 1,2,4-triazole derivatives (e.g., ) require alternative cyclization strategies.

Preparation Methods

General Synthetic Strategy

The preparation of 3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine primarily involves the construction of the 1,2,3-triazole ring via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This approach is widely favored for its regioselectivity, mild conditions, and high yields.

Key synthetic steps:

  • Step 1: Preparation of the azide or alkyne precursor.
    Typically, the piperidine moiety is functionalized with an azide or alkyne group at the 3-position. For example, 3-azidomethylpiperidine or 3-alkynylpiperidine derivatives can be prepared through nucleophilic substitution or other functional group transformations.

  • Step 2: Synthesis of the ethoxymethyl-substituted alkyne or azide.
    The ethoxymethyl group is introduced on the triazole ring by using an alkyne or azide bearing this substituent. For instance, ethoxymethyl propargyl ether can serve as the alkyne component.

  • Step 3: CuAAC reaction to form the triazole ring.
    The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst (e.g., CuSO4 with sodium ascorbate as reducing agent) under mild conditions (room temperature to moderate heating) to yield the 1,4-disubstituted 1,2,3-triazole ring linking the piperidine and ethoxymethyl moieties.

  • Step 4: Purification and characterization.
    The crude product is purified by chromatography (e.g., column chromatography using chloroform/methanol mixtures) and characterized by NMR, HPLC, and mass spectrometry to confirm structure and purity.

Detailed Synthetic Procedure Example

Step Reagents and Conditions Description
1 3-(Bromomethyl)piperidine + NaN3 in DMF, 60°C, 12 h Conversion of bromomethylpiperidine to 3-(azidomethyl)piperidine
2 Ethoxymethyl propargyl ether synthesis: Propargyl bromide + sodium ethoxide in ethanol Preparation of ethoxymethyl alkyne
3 CuSO4·5H2O (0.1 equiv), sodium ascorbate (0.2 equiv), t-BuOH/H2O (1:1), room temp, 12-24 h CuAAC reaction between azide and alkyne to form triazole ring
4 Silica gel column chromatography (chloroform/methanol 9.5:0.5) Purification of the final product

This approach yields this compound with high regioselectivity and purity.

Reaction Mechanism Insights

  • The Huisgen 1,3-dipolar cycloaddition is catalyzed by copper(I), which coordinates to the alkyne, activating it toward nucleophilic attack by the azide.
  • This leads to the formation of a metallacycle intermediate, which rearranges to give the 1,4-disubstituted 1,2,3-triazole selectively.
  • The ethoxymethyl substituent on the alkyne is retained, providing the desired substitution pattern on the triazole ring.

Alternative Preparation Routes

While CuAAC is the most common and efficient method, other routes can be considered:

  • Thermal Huisgen cycloaddition: This uncatalyzed reaction requires higher temperatures and yields mixtures of regioisomers, making it less practical for this compound.
  • Pre-formed triazole functionalization: Synthesizing the triazole ring first, then attaching the piperidine moiety via alkylation or nucleophilic substitution. This method is less straightforward and may involve more steps.

Research Findings on Preparation Optimization

  • Catalyst loading: Studies indicate that low catalyst loadings (0.05–0.1 equiv of Cu(I)) are sufficient to achieve high yields, minimizing copper contamination.
  • Solvent system: Mixed solvents such as tert-butanol/water or acetonitrile/water provide optimal solubility of reactants and catalyst stability.
  • Reaction time and temperature: Room temperature reactions over 12–24 hours are typical, but mild heating (up to 50°C) can accelerate the reaction without compromising selectivity.
  • Purification: Column chromatography using chloroform/methanol mixtures effectively separates the product from unreacted starting materials and side products.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Azide precursor 3-(Bromomethyl)piperidine + NaN3 in DMF 60°C, 12 h
Alkyne precursor Ethoxymethyl propargyl ether synthesis From propargyl bromide + NaOEt
Catalyst CuSO4·5H2O (0.1 equiv), sodium ascorbate Cu(I) generated in situ
Solvent t-BuOH/H2O (1:1) or MeCN/H2O Polar protic solvent mixture
Temperature Room temperature to 50°C Mild heating accelerates
Reaction time 12–24 hours Longer times improve yield
Purification method Silica gel chromatography (CHCl3/MeOH 9.5:0.5) Efficient separation

Q & A

Q. How can the synthesis of 3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine be optimized for higher yield and purity?

Methodological Answer: The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole-piperidine core. Key optimizations include:

  • Catalyst selection : CuI (10 mol%) in THF/acetone (5:1) enhances regioselectivity and reaction efficiency .
  • Reaction conditions : Reflux for 24 hours under inert atmosphere ensures complete conversion, while post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates and reduce side reactions .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry of the triazole ring and ethoxymethyl substitution pattern. Distinct peaks for the piperidine protons (δ 2.5–3.5 ppm) and ethoxymethyl group (δ 1.2–1.4 ppm for CH3_3, δ 3.4–3.6 ppm for OCH2_2) are critical .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 251.2) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Absorbance bands for triazole C-N (∼1600 cm1^{-1}) and ether C-O (∼1100 cm1^{-1}) confirm functional groups .

Q. What initial biological screening approaches are suitable for assessing its antimicrobial potential?

Methodological Answer:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. The ethoxymethyl group may enhance membrane permeability, as observed in structurally similar triazole-piperidine derivatives .
  • Cytotoxicity profiling : Parallel testing on mammalian cell lines (e.g., HEK293) ensures selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the ethoxymethyl group in bioactivity?

Methodological Answer:

  • Analog synthesis : Prepare derivatives with alternative substituents (e.g., methoxymethyl, propoxymethyl) to compare solubility and steric effects .
  • Biological testing : Assess changes in IC50_{50} values in enzyme inhibition assays (e.g., cytochrome P450) or receptor-binding studies. For example, the ethoxymethyl group’s lipophilicity may enhance blood-brain barrier penetration in CNS-targeted applications .
  • Computational modeling : Density functional theory (DFT) calculates substituent effects on electron distribution and binding affinity .

Q. How can contradictions in bioactivity data across different studies be resolved?

Methodological Answer:

  • Standardization : Replicate assays under identical conditions (e.g., pH, temperature, cell line passage number). Variability in cytotoxicity data may arise from differences in cell culture media or assay endpoints (e.g., MTT vs. resazurin) .
  • Orthogonal validation : Use complementary techniques (e.g., isothermal titration calorimetry for binding affinity, flow cytometry for apoptosis induction) to confirm mechanistic hypotheses .
  • Meta-analysis : Pool data from independent studies to identify trends, adjusting for batch effects using statistical tools like PCA or mixed-effects models .

Q. What computational methods are effective for predicting target interactions of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like kinases or GPCRs. The triazole moiety’s hydrogen-bonding capacity may favor interactions with catalytic lysine residues .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER can model ligand-receptor stability over time, focusing on the ethoxymethyl group’s conformational flexibility in binding pockets .
  • Pharmacophore modeling : Identify essential features (e.g., triazole ring as hydrogen-bond acceptor, piperidine as hydrophobic anchor) using tools like LigandScout .

Q. How can researchers address solubility challenges in pharmacokinetic studies?

Methodological Answer:

  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility without altering bioactivity .
  • Prodrug strategies : Modify the ethoxymethyl group to a phosphate ester for improved in vivo hydrolysis and bioavailability .
  • Lipid nanoparticles (LNPs) : Encapsulate the compound to enhance tissue distribution and reduce hepatic first-pass metabolism .

Data Contradiction Analysis

Q. How should discrepancies between in vitro and in vivo efficacy data be investigated?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability limitations (e.g., rapid clearance via CYP3A4 metabolism) .
  • Metabolite identification : LC-MS/MS can detect active/inactive metabolites that may explain reduced in vivo activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine
Reactant of Route 2
3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine

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